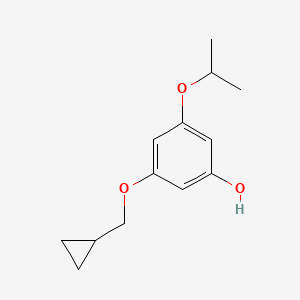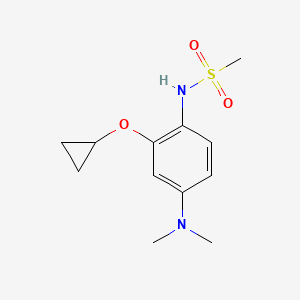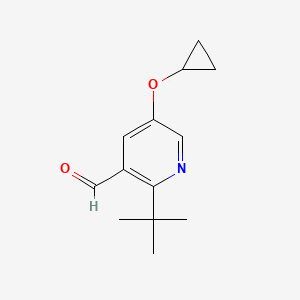
5-Chloro-1-methyl-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is an organoboron compound with the molecular formula C5H7BClNO2 and a molecular weight of 159.38 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . Another approach involves the photoinduced borylation of haloarenes, including electron-rich fluoroarenes and arylammonium salts, which directly provides boronic acids and boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-methyl-pyrrol-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base such as triethylamine.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by transition metals.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles and boronic esters, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
5-Chloro-1-methyl-pyrrol-3-ylboronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biochemical processes . The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring structure.
Boronic Esters: Compounds derived from boronic acids with similar reactivity and applications.
Uniqueness
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H7BClNO2 |
|---|---|
Poids moléculaire |
159.38 g/mol |
Nom IUPAC |
(5-chloro-1-methylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BClNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3,9-10H,1H3 |
Clé InChI |
BLGSEOPTLIYBEC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=C1)Cl)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















